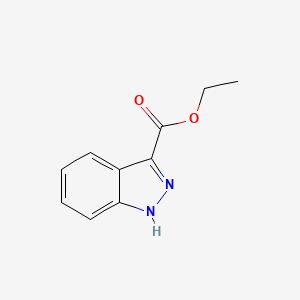

Ethyl 1H-indazole-3-carboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKPTYMNELPKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196348 | |

| Record name | Ethyl 1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4498-68-4 | |

| Record name | 1H-Indazole-3-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-indazole-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4498-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1H-INDAZOLE-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVS5MS5YGC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass Spec) for Ethyl 1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmacologically active agents. Its structural integrity is paramount to the efficacy and safety of its derivatives. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and quality assessment of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere data presentation to explain the causality behind spectral features and to provide robust, self-validating experimental protocols for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, enabling the differentiation between isomers, a common challenge in indazole chemistry.[1][2] The 1H-indazole tautomer is thermodynamically more stable and its spectroscopic signature is distinct from the 2H-isomer.[1]

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides a quantitative map of the hydrogen atoms within the molecule. The spectrum of this compound is characterized by a distinct set of signals corresponding to the aromatic protons of the indazole ring, the N-H proton, and the ethyl ester moiety.

Interpretation of Key Signals:

-

N-H Proton: A significantly deshielded, broad singlet is typically observed far downfield (often >10 ppm). This is a hallmark of the 1H-indazole tautomer and its breadth is due to quadrupole broadening and potential hydrogen exchange.[1]

-

Aromatic Protons: The four protons on the benzene ring of the indazole core appear in the aromatic region (typically 7.2-8.2 ppm). Their specific chemical shifts and coupling patterns are diagnostic of the substitution pattern.

-

Ethyl Ester Protons: The ethyl group gives rise to a characteristic quartet (for the -CH₂- group) and a triplet (for the -CH₃ group), a result of spin-spin coupling.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.5-12.0 | br s | - | N-H |

| ~8.15 | d | ~8.0 | H-4 |

| ~7.75 | d | ~8.4 | H-7 |

| ~7.45 | t | ~7.6 | H-6 |

| ~7.25 | t | ~7.4 | H-5 |

| 4.51 | q | 7.1 | -OCH₂CH₃ |

| 1.47 | t | 7.1 | -OCH₂CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment. For this compound, the key signals include the ester carbonyl, the aromatic carbons, and the ethyl group carbons. NMR spectroscopy is a highly effective tool for assigning the structures of 1- and 2-substituted indazoles, as the spectra of the two isomers are typically different enough to be used for diagnosis.[2][3]

Interpretation of Key Signals:

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and appears as a distinct peak around 163 ppm.

-

Aromatic Carbons: The carbons of the indazole ring appear in the range of ~110-142 ppm.

-

Ethyl Group Carbons: The -OCH₂- carbon appears around 61 ppm, while the terminal -CH₃ carbon is found further upfield around 14 ppm.

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.5 | C=O |

| ~141.8 | C-7a |

| ~140.0 | C-3 |

| ~127.2 | C-6 |

| ~122.0 | C-5 |

| ~121.5 | C-3a |

| ~120.9 | C-4 |

| ~110.8 | C-7 |

| 61.3 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[5]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the signals to singlets.

-

Set the spectral width to 0-200 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an essential, rapid technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[6]

Interpreting the IR Spectrum

The IR spectrum of this compound provides a clear vibrational fingerprint, confirming the presence of the N-H bond, the ester carbonyl group, and the aromatic system.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300-3100 | Medium, Broad | N-H Stretch | Indazole N-H |

| ~3000-2850 | Medium-Weak | C-H Stretch | Aromatic & Aliphatic C-H |

| ~1725-1700 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1620, ~1460 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250-1200 | Strong | C-O Stretch | Ester C-O |

Causality of Key Absorptions:

-

The N-H stretch is typically broad due to hydrogen bonding.[7]

-

The C=O stretch of the ester is one of the most intense peaks in the spectrum, appearing around 1710 cm⁻¹.[5] Its position confirms it is conjugated with the aromatic indazole ring.

-

The C-O stretch is also strong and characteristic of the ester functional group.

Experimental Protocol for IR Analysis

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high resolution, its elemental formula.

Mass Spectrum Analysis

For this compound (C₁₀H₁₀N₂O₂), the expected monoisotopic mass is 190.0742 g/mol .[8]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) |

| [M+H]⁺ | 191.0815 | 191.0819 |

| [M+Na]⁺ | 213.0634 | 213.063x |

Source: Data synthesized from literature values.[5][9]

Interpretation:

-

Molecular Ion Peak: In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is often the most abundant ion observed. High-resolution analysis confirming this mass to within a few parts per million (ppm) provides unequivocal evidence for the elemental composition C₁₀H₁₁N₂O₂⁺.[9]

-

Fragmentation: While detailed fragmentation analysis is beyond this guide's scope, characteristic losses (e.g., loss of the ethoxy group, -OC₂H₅) can provide further structural confirmation.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

The instrument should be calibrated to ensure high mass accuracy.

-

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from NMR, IR, and MS. This holistic approach ensures a validated and irrefutable structural assignment.

Caption: Integrated workflow for structural elucidation.

This workflow illustrates the synergistic relationship between the primary spectroscopic techniques. NMR defines the core structure, IR confirms the functional groups, and MS validates the elemental composition, all converging to confirm the identity of this compound.

Conclusion

The rigorous application and correct interpretation of NMR, IR, and Mass Spectrometry are indispensable for the scientific community working with this compound. This guide has detailed the characteristic spectral data and provided robust protocols to ensure that researchers can confidently verify the structure and purity of their materials, a critical step in advancing drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. echemi.com [echemi.com]

- 8. This compound | C10H10N2O2 | CID 78251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of Ethyl 1H-indazole-3-carboxylate

An In-Depth Technical Guide to Ethyl 1H-indazole-3-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic indazole core functionalized with an ethyl ester group at the 3-position. This molecule has emerged as a crucial building block and key intermediate in the realms of medicinal chemistry and organic synthesis.[1] The indazole scaffold itself is recognized as a "privileged structure" in drug discovery, as it is a core component in numerous biologically active compounds and marketed drugs.[2] Derivatives of indazole exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antiemetic properties.[2][3]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details a proven synthetic protocol, discusses its chemical reactivity, and explores its applications in drug development, offering researchers and scientists a practical and in-depth resource.

Physical and Spectroscopic Properties

This compound typically presents as a light yellow or off-white crystalline powder.[1][4] Its physical properties are summarized in the table below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 4498-68-4 | [1][5][6][7][8][9][10] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][5][6][7][8][9][10][11] |

| Molecular Weight | 190.20 g/mol | [5][6][7][11] |

| Appearance | Light yellow/off-white crystalline powder | [1][4] |

| Melting Point | 133-134 °C | [4][7] |

| Solubility | Soluble in organic solvents like Chloroform and Methanol | [12][13] |

| Hydrogen Bond Donors | 1 | [14] |

| Hydrogen Bond Acceptors | 3 | [14] |

| Rotatable Bond Count | 2 | [14] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons on the benzene ring, the CH₂ and CH₃ protons of the ethyl group, and the N-H proton of the indazole ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the bicyclic indazole core.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the N-H stretch (around 3100-3300 cm⁻¹), C=O stretch of the ester (around 1700-1720 cm⁻¹), and C=C and C=N stretches of the aromatic system.[15]

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis confirms the elemental composition. For C₁₀H₁₀N₂O₂, the expected [M+H]⁺ ion is approximately 191.0815.[4]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three main functional components: the indazole ring, the N-H proton, and the ethyl ester group.

Caption: Key reactive sites on this compound.

-

N-H Acidity and N-Alkylation/Arylation: The proton on the indazole nitrogen is weakly acidic and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile, readily undergoing alkylation or arylation to yield N1-substituted indazole derivatives.[3] This is a common strategy for diversifying the core structure in drug discovery programs.

-

Ester Group Modifications: The ethyl ester is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: It can be hydrolyzed to the corresponding 1H-indazole-3-carboxylic acid under basic or acidic conditions.[16] This carboxylic acid is a versatile intermediate for further reactions.

-

Amidation: The ester can be converted to a wide range of amides by reacting with primary or secondary amines, often facilitated by coupling agents like EDC and HOBT.[16] This reaction is fundamental for creating libraries of potential drug candidates.

-

-

Aromatic Ring Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the fused pyrazole ring.

Synthesis Protocol

A robust and frequently cited method for synthesizing this compound involves the reaction of a benzyne precursor with ethyl diazoacetate.[4] Benzyne, a highly reactive intermediate, undergoes a [3+2] cycloaddition with the diazo compound, followed by a hydrogen shift to yield the stable 1H-indazole product.

Experimental Workflow: Benzyne-Diazoacetate Cycloaddition

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Caution: Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a safety shield.[4]

-

Reaction Setup: To a solution of a benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) in an anhydrous aprotic solvent like tetrahydrofuran (THF), add a fluoride source (e.g., cesium fluoride) and a phase-transfer catalyst like 18-crown-6.

-

Addition of Diazo Compound: Slowly add ethyl diazoacetate to the stirred mixture at room temperature under an inert atmosphere (e.g., Argon).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours or until completion, as monitored by Thin-Layer Chromatography (TLC).[4] The desired product will have a different Rf value than the starting materials.

-

Workup: Upon completion, filter the reaction mixture. The filtrate is then subjected to an aqueous workup, typically involving washing with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Extraction and Drying: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate.[4]

-

Purification: After removing the solvent under reduced pressure, the crude product is purified using silica gel column chromatography to yield the pure this compound as an off-white solid.[4]

Applications in Research and Drug Development

This compound is a valuable starting material for synthesizing a multitude of pharmaceutical agents. Its derivatives have shown promise in several therapeutic areas:

-

Oncology: The indazole nucleus is a core feature of several protein kinase inhibitors used in cancer therapy.[12] Lonidamine, an anticancer agent, is synthesized from indazole-3-carboxylic acid derivatives.[17]

-

Anti-inflammatory: N1-acylated derivatives of this compound have been investigated for their antiarthritic effects.[3]

-

Antiemetics: Granisetron, a potent 5-HT₃ antagonist used to prevent chemotherapy-induced nausea and vomiting, is built upon a substituted indazole scaffold.[2][17] The synthesis of Granisetron often involves intermediates derived from indazole-3-carboxylic acid.[18]

-

Agrochemicals and Materials Science: The compound also serves as a building block in the development of novel pesticides, herbicides, and advanced materials like polymers and coatings.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[19][20]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[19][20] Avoid dust formation.[21] Wash hands thoroughly after handling.[22]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12][19] Recommended storage temperature is often between 0-8°C.[1]

-

Hazards: The compound may cause skin irritation, serious eye irritation, and respiratory irritation.[20][23] It may be harmful if swallowed.[22]

Conclusion

This compound is a compound of significant scientific interest due to its versatile chemical reactivity and its role as a precursor to a wide range of biologically active molecules. Its well-defined physical and spectroscopic properties, coupled with established synthetic routes, make it an indispensable tool for researchers in medicinal chemistry, drug discovery, and materials science. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C10H10N2O2 | CID 78251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound [stenutz.eu]

- 8. scbt.com [scbt.com]

- 9. This compound [oakwoodchemical.com]

- 10. capotchem.com [capotchem.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Cas 43120-28-1,1H-INDAZOLE-3-CARBOXYLIC ACID METHYL ESTER | lookchem [lookchem.com]

- 13. CAS 43120-28-1: Mthis compound [cymitquimica.com]

- 14. aablocks.com [aablocks.com]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 18. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. aksci.com [aksci.com]

- 21. fishersci.com [fishersci.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. fishersci.com [fishersci.com]

Crystal Structure Analysis of Ethyl 1H-indazole-3-carboxylate Derivatives: From Synthesis to Structural Elucidation and Application

An In-Depth Technical Guide

Abstract

Indazole derivatives represent a class of heterocyclic compounds of paramount importance in modern drug discovery, exhibiting a wide spectrum of pharmacological activities including anticancer and anti-inflammatory properties.[1][2] The ethyl 1H-indazole-3-carboxylate scaffold, in particular, serves as a versatile building block for the synthesis of potent therapeutic agents.[3][4][5] Understanding the precise three-dimensional atomic arrangement of these molecules is fundamental to elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design. Single-crystal X-ray diffraction is the definitive technique for this purpose, providing unparalleled accuracy in determining molecular geometry, conformation, and intermolecular interactions.[6][7] This guide provides a comprehensive, field-proven workflow for the crystal structure analysis of this compound derivatives, tailored for researchers, scientists, and drug development professionals. We will traverse the entire experimental pipeline, from targeted synthesis and the critical art of single-crystal growth to data collection, structure refinement, and in-depth analysis of the resulting crystal structure.

Part 1: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

Indazoles, or benzpyrazoles, are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[2] This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity, leading to a diverse range of therapeutic effects.[8] Derivatives have been successfully developed as anti-inflammatory agents, kinase inhibitors for cancer therapy, antibacterial compounds, and agents targeting neurodegeneration.[1][2][9]

The this compound core provides a chemically versatile platform. The ester group at the 3-position can be readily converted into other functional groups, such as amides or carboxylic acids, allowing for the exploration of diverse chemical space and modulation of physicochemical properties.[10][11] The nitrogen atoms of the indazole ring can participate in hydrogen bonding, a critical interaction for molecular recognition at a receptor's active site.[12] Therefore, a detailed analysis of how substitutions on this core affect the molecule's three-dimensional structure and its packing in the solid state is crucial for developing new, effective drug candidates.[13]

Part 2: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is an analytical technique that provides the unambiguous determination of the three-dimensional structure of a molecule.[6] The method relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal.[14] As X-rays pass through the crystal, they are scattered by the electrons of the atoms, creating a unique diffraction pattern of spots.[15] The angles and intensities of these diffracted beams are measured and used to calculate an electron density map of the molecule.[15] From this map, the precise position of each atom can be determined, revealing bond lengths, bond angles, and torsional angles with exceptional precision.

The key information derived from a SC-XRD experiment includes:

-

Molecular Structure: Unambiguous confirmation of the chemical connectivity.

-

Molecular Geometry: Precise bond lengths and angles.

-

Conformation: The spatial arrangement of atoms in a molecule.

-

Intermolecular Interactions: Identification of hydrogen bonds, van der Waals forces, and π-π stacking interactions that govern how molecules pack together in the solid state.[12]

-

Absolute Configuration: Determination of the stereochemistry of chiral molecules.[7]

This detailed structural information is invaluable for understanding a compound's physical properties (e.g., solubility, melting point, stability) and its biological activity.

Part 3: The Experimental Workflow: From Powder to High-Quality Crystal

A successful crystal structure analysis begins long before the diffractometer. The synthesis must yield a pure compound, and that compound must be coaxed into forming a high-quality single crystal.

Representative Synthesis of this compound

While numerous synthetic routes to indazole derivatives exist, a common and effective method involves the reaction of a diazo compound with benzyne, generated in situ.[16] This approach offers mild reaction conditions and tolerates a range of functional groups.

Protocol: Synthesis of this compound

-

Benzyne Precursor: To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in anhydrous acetonitrile, add cesium fluoride (CsF) to promote the ortho-elimination and generate benzyne.

-

Diazo Compound Addition: Slowly add ethyl diazoacetate to the reaction mixture. The benzyne will react with the ethyl diazoacetate in a 1,3-dipolar cycloaddition.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction and perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.

-

Purification: Dry the combined organic extracts over magnesium sulfate, filter, and evaporate the solvent. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound as an off-white solid.[16]

The Art of Recrystallization: Growing Diffraction-Quality Crystals

Obtaining a single crystal suitable for X-ray analysis is often the most challenging step.[17] The ideal crystal should be 0.1-0.5 mm in all dimensions, transparent, and free of cracks or defects.[7][17] Recrystallization is the most common method for purifying nonvolatile organic solids and growing single crystals.[18] The principle is to dissolve the compound in a hot solvent and then allow it to cool slowly, causing the solution to become supersaturated and inducing crystallization.[19]

Protocol: Single-Crystal Growth via Recrystallization

-

Solvent Selection (Crucial Step): The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[20] Test small amounts of your compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene) to find a suitable one. A mixture of two miscible solvents (one in which the compound is soluble, one in which it is not) can also be effective.[20]

-

Dissolution: Place the purified compound in a clean flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.[20]

-

Hot Filtration (If Necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Slow Cooling (Patience is Key): Cover the flask to prevent rapid evaporation and allow it to cool to room temperature undisturbed. Rapid cooling can cause the compound to precipitate or "crash out," forming small, impure, or polycrystalline material.[19] For best results, place the flask in an insulated container (e.g., a Dewar flask filled with hot water) to ensure the cooling process is as slow as possible.

-

Inducing Crystallization (If Needed): If no crystals form after the solution has cooled, try scratching the inside surface of the flask with a glass rod to create nucleation sites or adding a tiny "seed" crystal from a previous batch.[18]

-

Crystal Harvesting: Once suitable crystals have formed, carefully collect them by filtration.

Diagram: Crystal Growth Workflow

Caption: Workflow for growing single crystals via recrystallization.

Part 4: Deciphering the Molecular Architecture: Crystallographic Analysis

With a suitable crystal in hand, the process of determining the molecular structure can begin.

Data Collection and Processing

Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: Carefully select a well-formed single crystal under a microscope. Mount it on a cryoloop or glass fiber attached to a goniometer head. For data collection at low temperatures (typically 100 K) to minimize thermal motion, the crystal is flash-cooled in a stream of cold nitrogen gas.

-

Instrument Setup: Place the mounted crystal on the diffractometer. Modern instruments use a dual source (e.g., Molybdenum and Copper) and a CCD or CMOS detector.[7]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal symmetry, a data collection strategy is calculated to measure a complete and redundant set of diffraction intensities.[15] The crystal is rotated in the X-ray beam, and hundreds or thousands of diffraction images are recorded.[15]

-

Data Integration and Scaling: The raw image data is processed. The intensity of each diffraction spot is integrated, and corrections are applied for factors like background noise and beam intensity variations. The data is then scaled and merged to produce the final reflection file.

Structure Solution, Refinement, and Validation

The processed diffraction data contains the amplitudes of the scattered X-rays, but the phase information is lost. Solving the "phase problem" is the central challenge in crystallography.

-

Structure Solution: For small molecules like indazole derivatives, "direct methods" are typically used. These are computational algorithms that use statistical relationships between the measured intensities to determine initial phase estimates. This process generates an initial, often incomplete, electron density map.

-

Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This is an iterative process of refinement and model adjustment.

-

Validation: The final structural model is rigorously checked for chemical and crystallographic consistency.

Diagram: From Diffraction to Final Structure

Caption: The iterative process of crystal structure solution and refinement.

In-depth Analysis: Beyond Simple Connectivity

Once the structure is solved, the real scientific inquiry begins. The analysis should focus on:

-

Intramolecular Geometry: Examine bond lengths, angles, and torsion angles. Are there any unusual values that suggest electronic or steric strain? How does the conformation compare to computationally predicted low-energy states?

-

Intermolecular Interactions: This is critical for understanding solid-state properties. Identify and characterize all significant hydrogen bonds, halogen bonds, and π-π stacking interactions. Software can be used to perform Hirshfeld surface analysis, which provides a visual and quantitative summary of all intermolecular contacts.[12][21] These interactions dictate the crystal packing and influence properties like solubility and stability.

Part 5: Data Interpretation and Application in Drug Development

The ultimate goal of crystal structure analysis in a pharmaceutical context is to generate actionable insights.

Case Study: Presenting Crystallographic Data

All quantitative data should be summarized in a clear, standardized format. The Cambridge Crystallographic Data Centre (CCDC) provides a repository for crystallographic data, and researchers can search this database for related structures.[22][23]

Table 1: Example Crystallographic Data for a Hypothetical Ethyl 5-bromo-1H-indazole-3-carboxylate

| Parameter | Value |

| Chemical Formula | C₁₀H₉BrN₂O₂ |

| Formula Weight | 269.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 15.123(4) |

| c (Å) | 9.034(3) |

| β (°) | 105.34(1) |

| Volume (ų) | 1124.5(5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.591 |

| R-factor (R1) | 0.035 |

| Goodness-of-fit (GOF) | 1.05 |

| Key Intermolecular Bonds | N-H···O=C Hydrogen Bond, Br···π interaction |

Linking Crystal Structure to Drug Development

-

Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of derivatives with their measured biological activities, researchers can build robust SAR models. For example, observing that a specific hydrogen bond is present in all active compounds but absent in inactive ones provides a clear direction for future synthesis.

-

Polymorphism: A single compound can sometimes crystallize in multiple different forms, known as polymorphs, which can have different stabilities, dissolution rates, and bioavailabilities. SC-XRD is the definitive method for identifying and characterizing polymorphs, which is a critical step in pharmaceutical development.

-

Rational Drug Design: A high-resolution crystal structure of a lead compound can be used as the starting point for computational modeling and in-silico screening.[13][24] By understanding the precise 3D shape and electrostatic potential of the molecule, chemists can design new derivatives with improved binding affinity and selectivity for their biological target.

Conclusion

The crystal structure analysis of this compound derivatives is a powerful and indispensable tool in the field of drug discovery. It provides a definitive, atom-level blueprint of the molecule, offering profound insights into its chemical nature and potential biological function. The journey from a synthesized powder to a refined crystal structure requires a meticulous, multi-step experimental approach, combining synthetic chemistry, the careful art of crystallization, and sophisticated diffraction analysis. By following the robust protocols and interpretive frameworks outlined in this guide, researchers can leverage the full power of X-ray crystallography to accelerate the development of the next generation of indazole-based therapeutics.

References

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. rigaku.com [rigaku.com]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 18. Recrystallization [sites.pitt.edu]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. chem.ualberta.ca [chem.ualberta.ca]

- 21. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Search - Access Structures [ccdc.cam.ac.uk]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. researchgate.net [researchgate.net]

The Indazole Nucleus: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to Ethyl 1H-indazole-3-carboxylate and its Analogs

For researchers, scientists, and professionals in the field of drug development, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile biological activity is perpetual. Among the heterocyclic compounds that have garnered significant attention, the indazole core stands out as a "privileged scaffold." Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a three-dimensional framework that can be strategically decorated to interact with a multitude of biological targets. This technical guide delves into the chemistry and biology of a key building block in this chemical space: Ethyl 1H-indazole-3-carboxylate, and its diverse analogs. We will explore its synthesis, derivatization, and the structure-activity relationships (SAR) that underpin its therapeutic potential, with a particular focus on oncology and inflammatory diseases.

The Indazole Core: A Foundation for Potent Bioactivity

Indazole-containing derivatives are prominent in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[1] The stability of the 1H-indazole tautomer makes it a reliable and predictable starting point for chemical modifications.[1] this compound, in particular, serves as a versatile intermediate, allowing for the introduction of various functionalities at the 3-position, a critical region for interaction with many biological targets.

Synthesis of this compound: A Detailed Protocol

A reliable and scalable synthesis of the core scaffold is paramount for any drug discovery program. The following protocol, adapted from a robust procedure, outlines a common and efficient method for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

-

Ethyl diazoacetate

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and an excess of ethyl diazoacetate in anhydrous THF.

-

Benzyne Generation and Cycloaddition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add the TBAF solution dropwise to the stirred reaction mixture. The fluoride ions will trigger the in situ generation of benzyne from the triflate precursor. The highly reactive benzyne then undergoes a [3+2] cycloaddition with ethyl diazoacetate.

-

Reaction Monitoring and Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction and Purification: Extract the aqueous layer with EtOAc. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the organometallic intermediates and the highly reactive benzyne with atmospheric moisture and oxygen.

-

Low Temperature: The reaction is initiated at -78 °C to control the highly exothermic generation of benzyne and to ensure a controlled reaction with the diazoacetate, minimizing side product formation.

-

Excess Ethyl Diazoacetate: Using an excess of ethyl diazoacetate helps to drive the cycloaddition reaction to completion and maximize the yield of the desired indazole product.

-

TBAF as Fluoride Source: TBAF is a convenient and soluble source of fluoride ions in organic solvents, making it an effective reagent for triggering benzyne formation.

Derivatization to Indazole-3-Carboxamides: A Gateway to Diverse Analogs

The ethyl ester functionality of this compound is an excellent handle for further chemical modifications, most notably its conversion to a wide range of carboxamides. This transformation is pivotal as the amide bond introduces a hydrogen bond donor and acceptor, which can significantly influence the binding affinity and selectivity of the resulting compounds.

Experimental Workflow: Synthesis of Indazole-3-Carboxamides

The general workflow for synthesizing indazole-3-carboxamide analogs from this compound involves two key steps: hydrolysis of the ester to the carboxylic acid, followed by amide coupling with a desired amine.

Caption: General workflow for the synthesis of 1H-indazole-3-carboxamide analogs.

Biological Activities and Structure-Activity Relationships (SAR)

The true power of the this compound scaffold lies in the diverse biological activities exhibited by its analogs. By systematically modifying the substituents on the indazole ring and the amide portion, researchers can fine-tune the potency and selectivity of these compounds against various biological targets, particularly protein kinases.

Inhibition of Protein Kinases in Oncology

Many indazole-3-carboxamide derivatives have emerged as potent inhibitors of protein kinases that are dysregulated in cancer. Two notable examples are p21-activated kinase 1 (PAK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PAK1 Inhibition: Aberrant activation of PAK1 is linked to tumor progression, making it a promising target for anticancer therapies.[2] Structure-activity relationship studies have revealed key insights for designing potent PAK1 inhibitors based on the 1H-indazole-3-carboxamide scaffold.

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3] Inhibiting VEGFR-2 is a clinically validated strategy in cancer treatment.

Table 1: Comparative Inhibitory Activity of Indazole-3-Carboxamide Analogs against Protein Kinases

| Compound ID | Target Kinase | R Group (at N of carboxamide) | IC₅₀ (nM) | Reference |

| Analog 1 | PAK1 | (2,4-dichlorophenyl) | 52 | [1] |

| Analog 2 | PAK1 | (4-chloro-2-fluorophenyl) | 16 | [1] |

| Analog 3 | PAK1 | (4-phenoxyphenyl) | 9.8 | [2] |

| Analog 4 | VEGFR-2 | Varies | 24.5 | [4] |

| Analog 5 | VEGFR-2 | Varies | 57.9 | [5] |

SAR Insights:

-

Amide Substitution: The nature of the substituent on the amide nitrogen is critical for potency and selectivity. Aromatic and heteroaromatic groups often engage in hydrophobic and π-stacking interactions within the kinase active site.

-

Indazole Ring Substitution: Modifications on the indazole ring, such as the introduction of small alkyl or halogen groups, can influence the compound's physicochemical properties and its interaction with the solvent-exposed regions of the target protein.

Signaling Pathways Modulated by Indazole-3-Carboxamide Analogs

Understanding the downstream consequences of target inhibition is crucial for predicting the therapeutic effects and potential side effects of a drug candidate.

VEGFR-2 Signaling Pathway:

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for indazole-based inhibitors.

PAK1 Signaling Pathway:

Caption: Simplified PAK1 signaling pathway and the point of intervention for indazole-based inhibitors.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized this compound analogs, standardized and reproducible assays are essential. The following are representative protocols for evaluating kinase inhibition and cellular effects.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Principle: This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production.

Materials:

-

Recombinant kinase (e.g., PAK1, VEGFR-2)

-

Kinase-specific substrate

-

ATP

-

Test compounds (indazole analogs)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

-

Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.

Causality Behind Experimental Choices:

-

Recombinant Kinase: Using a purified recombinant kinase ensures that the observed inhibition is a direct effect on the target of interest and not due to off-target effects in a more complex system.

-

ATP Concentration: The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.

-

Luminescence Detection: Luminescence-based assays are highly sensitive and have a wide dynamic range, allowing for the accurate determination of IC₅₀ values over a broad range of compound concentrations.

Cell Viability Assay (e.g., MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

-

Cancer cell line of interest (e.g., one that overexpresses the target kinase)

-

Cell culture medium and supplements

-

Test compounds (indazole analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader capable of measuring absorbance

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing the viable cells to metabolize the MTT.

-

Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Future Perspectives

The journey of this compound and its analogs in drug discovery is far from over. Future research will likely focus on:

-

Improving Selectivity: Designing analogs with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic window.

-

Exploring New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where the targeted pathways are implicated, such as neurodegenerative and autoimmune diseases.

-

Advanced Drug Delivery: Developing novel formulations and drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of promising indazole-based drug candidates.

The indazole scaffold, with this compound as a key starting material, will undoubtedly continue to be a fertile ground for the discovery of new and effective medicines.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Ethyl 1H-indazole-3-carboxylate: A Cornerstone Precursor for the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and the Versatility of its Ethyl Carboxylate Precursor

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is a cornerstone in a multitude of biologically active compounds, including several FDA-approved drugs. Its prevalence in high-value therapeutics stems from its ability to engage in a variety of interactions with biological targets, particularly through hydrogen bonding and aromatic interactions. The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form.

Within the diverse family of indazole-containing molecules, Ethyl 1H-indazole-3-carboxylate emerges as a particularly versatile and strategic precursor. Its ester functionality at the 3-position provides a reactive handle for a wide array of chemical transformations, enabling the construction of more complex and functionally diverse molecules. This guide, intended for professionals in drug discovery and development, will provide a comprehensive overview of the synthesis of this compound, its key chemical manipulations, and its application in the synthesis of various classes of bioactive molecules.

I. Synthesis of the Core Precursor: this compound

A robust and reproducible synthesis of the title compound is paramount for its utility as a precursor. One of the most reliable and well-documented methods involves a [3+2] cycloaddition reaction between benzyne and a diazo compound.

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and reproducible chemical preparations.

Materials:

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

-

Ethyl diazoacetate

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a glass stopper, and a nitrogen inlet is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.2 equiv).

-

Anhydrous THF is added via cannula, and the reaction mixture is cooled to -78 °C using an acetone/dry ice bath.

-

With vigorous stirring, a 1 M solution of TBAF in THF (1.8 equiv) is added dropwise via syringe over approximately 40 minutes.

-

After the addition is complete, the reaction mixture is stirred at -78 °C for 1.5 hours.

-

The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is concentrated by rotary evaporation.

-

The residue is partitioned between EtOAc and a saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with EtOAc.

-

The combined organic extracts are dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound as an off-white solid.

Causality Behind Experimental Choices

-

Benzyne Generation: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is a stable and efficient precursor to benzyne. The fluoride ions from TBAF attack the silicon atom, leading to the elimination of the triflate and trimethylsilyl fluoride, generating the highly reactive benzyne intermediate in situ.

-

Low-Temperature Reaction: The reaction is initiated at -78 °C to control the highly exothermic generation of benzyne and to ensure its efficient trapping by the ethyl diazoacetate in the [3+2] cycloaddition reaction. Allowing the reaction to slowly warm to room temperature ensures the reaction goes to completion.

-

Aqueous Workup: The use of saturated aqueous NaHCO₃ is to neutralize any acidic byproducts and facilitate the separation of the organic product from water-soluble impurities.

II. Key Transformations of this compound

The utility of this compound as a precursor lies in the reactivity of its ester and the indazole ring itself. The following are key transformations that unlock its potential for creating diverse bioactive molecules.

A. Hydrolysis to 1H-Indazole-3-carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental step, as the carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives.

General Protocol for Hydrolysis:

-

Dissolve this compound in a suitable solvent such as a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 1H-indazole-3-carboxylic acid.

B. Amide Bond Formation: A Gateway to Bioactivity

The formation of an amide bond from 1H-indazole-3-carboxylic acid is arguably the most common and critical transformation in the synthesis of bioactive indazole derivatives. This is typically achieved using standard peptide coupling reagents.

Diagram of Amide Coupling Workflow

Caption: General workflow for amide bond formation.

Detailed Experimental Protocol for Amide Coupling

This general protocol is based on a widely used method for synthesizing 1H-indazole-3-carboxamides.

Materials:

-

1H-Indazole-3-carboxylic acid

-

Substituted primary or secondary amine

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and EDC.HCl (1.2 equiv).

-

Add TEA or DIPEA (3.0 equiv) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).

-

Wash the combined organic layers with a saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1H-indazole-3-carboxamide.

Rationale for Reagent Selection

-

EDC.HCl and HOBt: This combination is a classic and highly effective method for amide bond formation. EDC.HCl is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions than the O-acylisourea itself. This active ester then readily reacts with the amine to form the stable amide bond.

-

Base (TEA or DIPEA): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

III. Application in the Synthesis of Bioactive Molecules

The true value of this compound as a precursor is demonstrated by its application in the synthesis of a wide range of bioactive molecules.

A. Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif.

Example: Synthesis of a Generic 1H-Indazole-3-carboxamide Kinase Inhibitor Scaffold

The protocol described in section II.B is directly applicable to the synthesis of a vast number of potential kinase inhibitors by varying the amine component. For instance, coupling 1H-indazole-3-carboxylic acid with various substituted anilines or other nitrogen-containing heterocycles can generate a library of compounds for screening against different kinases.

Quantitative Data for Representative Indazole-based Kinase Inhibitors

| Compound/Drug | Target Kinase(s) | IC₅₀ (nM) |

| Pazopanib | VEGFR, PDGFR, c-Kit | 10 (VEGFR-1), 30 (VEGFR-2), 47 (VEGFR-3), 84 (PDGFR-β), 74 (c-Kit) |

| Niraparib | PARP-1, PARP-2 | 3.8 (PARP-1), 2.1 (PARP-2) |

| Entrectinib | ALK, ROS1, TRKA/B/C | 12 (ALK), 7 (ROS1), 1 (TRKA), 3 (TRKB), 5 (TRKC) |

| Axitinib | VEGFR-1, -2, -3 | 0.1 (VEGFR-1), 0.2 (VEGFR-2), 0.1-0.3 (VEGFR-3) |

Note: The synthesis of these specific drugs may involve more complex, multi-step routes, but they highlight the importance of the indazole core, which can be accessed through precursors like this compound.

B. Anti-inflammatory Agents

Indazole derivatives have also shown significant promise as anti-inflammatory agents. The synthesis of these molecules often involves the functionalization of the indazole core, for which this compound is an excellent starting point.

Example: Conceptual Synthesis of an N-Acyl Indazole Derivative with Potential Anti-inflammatory Activity

Following the hydrolysis of this compound to the carboxylic acid (as in section II.A), the resulting acid can be acylated at the N1 position. Subsequent amide coupling (as in section II.B) can then be performed to generate a diverse library of N-acyl-1H-indazole-3-carboxamides for screening as anti-inflammatory agents.

IV. Conclusion

This compound is a high-value, versatile precursor in the field of medicinal chemistry. Its straightforward and reproducible synthesis, coupled with the reactivity of its ester and the inherent biological relevance of the indazole scaffold, makes it an indispensable tool for drug discovery and development professionals. The ability to readily convert this precursor into a wide array of amides and other derivatives provides a robust platform for the generation of novel bioactive molecules targeting a range of diseases, from cancer to inflammatory disorders. This guide has provided a comprehensive overview of its synthesis, key transformations, and applications, with the aim of empowering researchers to leverage this important building block in their quest for new therapeutics.

Discovery and history of Ethyl 1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Discovery and History of Ethyl 1H-indazole-3-carboxylate

Foreword: The Indazole Scaffold in Modern Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] As a bioisostere of the naturally abundant indole nucleus, indazole and its derivatives possess a unique ability to form strong hydrogen bonds as both donors and acceptors, enabling potent interactions within the hydrophobic pockets of proteins.[2][3] This characteristic has led to their integration into a multitude of approved pharmaceuticals, including anti-cancer agents like Pazopanib and Axitinib, and the antiemetic Granisetron.[1][4] At the heart of many of these complex molecular architectures lies a versatile and foundational building block: this compound. This guide provides a comprehensive exploration of its discovery, the evolution of its synthesis, and its pivotal role as a key intermediate for researchers and drug development professionals.

Chapter 1: The Genesis of Indazole Synthesis - Foundational Reactions

The story of this compound is inextricably linked to the pioneering work on heterocyclic chemistry in the late 19th century. While the specific ester was synthesized later, the fundamental reactions that enabled its creation were established by chemical titans.

The Fischer Synthesis and Early Cyclizations

In 1883, Emil Fischer's development of the Fischer indole synthesis, which transforms arylhydrazones into indoles under acidic conditions, laid the conceptual groundwork for related heterocyclic cyclizations.[5] This principle of intramolecular condensation of a hydrazine derivative was adapted by early chemists to forge the indazole core. The most prevalent classical methods involved two primary strategies: the diazotization of 2-alkylanilines and the cyclization of ortho-substituted hydrazones.[6] These early syntheses, though groundbreaking, often required harsh acidic conditions and were limited by the electronic nature of the aromatic substrates.[6]

The Japp-Klingemann Reaction: A Gateway to Key Intermediates

A critical breakthrough came in 1887 with the discovery of the Japp-Klingemann reaction, named for chemists Francis R. Japp and Felix Klingemann.[7][8] This reaction synthesizes hydrazones—the direct precursors for Fischer-type cyclizations—from the coupling of aryl diazonium salts with β-keto-acids or their esters.[7][9]

The reaction proceeds via an initial azo-coupling, followed by the cleavage of an acyl group (deacylation) to yield the stable hydrazone. This methodology provided a reliable and versatile pathway to the exact type of intermediate needed to construct the 3-carboxy-substituted indazole ring system, setting the stage for the first targeted syntheses of the title compound.[9][10]

Chapter 2: The Synthesis of this compound: From Classical Methods to Modern Efficiency

The preparation of this compound has evolved significantly, moving from extensions of classical name reactions to highly efficient, modern catalytic and cycloaddition strategies.

Classical Pathway: The Japp-Klingemann/Fischer Cyclization Route

One of the most logical and historically significant routes leverages the Japp-Klingemann reaction. The process begins with the diazotization of an aniline derivative, which is then coupled with a β-keto-ester like ethyl acetoacetate. The resulting arylhydrazone intermediate is then subjected to acid-catalyzed cyclization, analogous to the Fischer indole synthesis, to yield the target indazole.

Modern Synthesis: [3+2] Cycloaddition of Benzyne

A more contemporary and highly efficient method involves the [3+2] cycloaddition of a benzyne intermediate with ethyl diazoacetate.[11] Benzyne, a highly reactive species, is generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate under mild conditions using a fluoride source such as cesium fluoride (CsF).[11] This benzyne intermediate is then trapped by the 1,3-dipole, ethyl diazoacetate, to form the indazole ring in a single, efficient step. This method is noted for its mild reaction conditions and tolerance of a range of functional groups.[11][12]

Comparative Analysis of Synthetic Routes

The evolution of synthetic methods reflects a drive towards greater efficiency, milder conditions, and broader applicability.

| Parameter | Japp-Klingemann / Fischer Route | [3+2] Benzyne Cycloaddition Route |

| Starting Materials | Aniline derivatives, β-keto-esters | Benzyne precursors, ethyl diazoacetate |

| Key Intermediates | Diazonium salts, arylhydrazones | Benzyne |

| Reaction Conditions | Often requires strong acids, heating | Mild, often room temperature |

| Yields | Variable, can be moderate to good | Generally good to excellent (e.g., 82%)[11] |

| Advantages | Utilizes classical, well-understood reactions | High efficiency, mild conditions, good functional group tolerance |

| Disadvantages | Multi-step, harsh conditions, potential for side products | Requires specialized benzyne precursor, ethyl diazoacetate is potentially explosive |

Detailed Experimental Protocol: Benzyne Cycloaddition

The following protocol for the synthesis of this compound is adapted from a validated procedure in Organic Syntheses.[11]

CAUTION: Ethyl diazoacetate is potentially explosive and should be handled with care in a well-ventilated fume hood behind a safety shield. All glassware should be flame-dried and the reaction run under an inert atmosphere (e.g., Nitrogen).

-

Apparatus Setup: A 1-L, three-necked, round-bottomed flask is flame-dried and equipped with a magnetic stir bar, rubber septum, glass stopper, and a nitrogen inlet adapter.

-

Reagent Charging: The flask is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.84 g, 32.0 mmol) and anhydrous acetonitrile (320 mL) under a nitrogen atmosphere.

-

Initiation: Cesium fluoride (CsF) (10.7 g, 70.4 mmol) is added, and the mixture is stirred for 5 minutes at room temperature.

-

Diazo Addition: A solution of ethyl diazoacetate (4.02 g, 35.2 mmol) in anhydrous acetonitrile (320 mL) is added dropwise via syringe pump over a period of 5 hours.

-

Reaction: The reaction mixture is stirred at room temperature for an additional 19 hours after the addition is complete.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (200 mL). The layers are separated, and the aqueous layer is extracted twice with ethyl acetate (2 x 50 mL).

-

Purification: The combined organic extracts are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield a crude oil. The residue is purified by silica gel column chromatography (eluting with a hexane/EtOAc gradient) to afford this compound as an off-white solid.

Chapter 3: The Role of this compound in Modern Science

The value of this compound lies in its versatility as a chemical intermediate, providing a robust starting point for the synthesis of a wide array of more complex molecules.[13]

Applications in Drug Discovery and Medicinal Chemistry

The compound is a cornerstone in the development of novel therapeutics. The ester functional group is a versatile handle that can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, allowing for extensive derivatization.[14]

| Application Area | Description | Representative Drug Classes/Targets |

| Pharmaceutical Development | Serves as a key intermediate in the synthesis of diverse drug candidates targeting a range of diseases.[13][14] | Kinase inhibitors, anti-cancer agents, treatments for neurological disorders, 5-HT₃ antagonists.[1][13] |

| Agrochemicals | Used as a precursor for the development of new pesticides and herbicides, where the indazole scaffold contributes to biological activity.[13][14] | Herbicides, Pesticides. |

| Forensic Science | Crucial for the synthesis of analytical standards for synthetic cannabinoids, many of which are built upon an N1-alkylated indazole-3-carboxamide core.[15][16] | Synthetic Cannabinoid Receptor Agonists (SCRAs). |

| Biochemical Research | Employed in studies related to enzyme inhibition and receptor binding to elucidate biological pathways.[13] | Probes for enzyme and receptor studies. |

| Material Science | Explored for its potential in creating advanced materials, including polymers and organic electronic materials, due to its rigid, aromatic structure.[13][14] | Polymers, Coatings, Organic Electronics. |

A Note on Regioselectivity

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be functionalized, leading to potential issues with regioselectivity in subsequent reactions like alkylation. While the 1H-tautomer is thermodynamically more stable, reactions can often yield a mixture of N1 and N2 substituted products.[3][17] Much research has been dedicated to developing selective N1-alkylation protocols, often starting from the parent indazole-3-carboxylic acid, to ensure the desired isomer for specific biological targets, such as in the synthesis of synthetic cannabinoids.[15][16]

Conclusion